molecular formula C17H27N3O2 B1334442 Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate CAS No. 444892-54-0

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Cat. No. B1334442
CAS RN: 444892-54-0
M. Wt: 305.4 g/mol
InChI Key: NOVUBWBKZLPMFG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H27N3O2 . It has a molecular weight of 305.4 g/mol . The compound is also known by other names such as 1-Boc-4-(2-Amino-1-phenylethyl)piperazine and T-BUTYL-4-(2-AMINO-1-PHENYLETHYL)PIPERAZINE CARBOXYLATE .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a phenyl group and an amino group . The InChI string and Canonical SMILES for this compound are available . The compound has a complexity of 353 as computed by Cactvs 3.4.8.18 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.4 g/mol and an XLogP3-AA value of 1.5 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 305.21032711 g/mol . The topological polar surface area is 58.8 Ų .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derivatives exhibit a wide spectrum of biological activities, which can be attributed to the conformational flexibility and polar nitrogen atoms of the piperazine ring.

Antibacterial and Antifungal Activities

Derivatives of N-Boc piperazine, such as Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate, have been studied for their antibacterial and antifungal properties. They have shown moderate activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Research

Compounds containing the piperazine ring have been investigated for their potential anticancer properties. The ability to interact favorably with macromolecules makes them suitable candidates for drug discovery in the field of oncology .

Antiparasitic and Antihistamine Effects

The piperazine derivatives are also explored for their antiparasitic and antihistamine effects. These activities are crucial for the development of new treatments for parasitic infections and allergic reactions .

Antidepressant Properties

The incorporation of the piperazine ring into molecules has been considered an important synthetic strategy for the development of antidepressants. The physicochemical properties of these compounds can be adjusted to enhance their interaction with biological targets .

Drug Discovery and Development

Due to its easy modifiability, proper alkalinity, water solubility, and capacity for forming hydrogen bonds, Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is significant in drug discovery. It can be used to synthesize intermediates of many bioactive molecules and piperazine-containing drug substances, suggesting potential applications in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

The piperazine ring structure is known for its conformational flexibility and the polar nitrogen atoms in the piperazine ring, which can enhance favorable interaction with macromolecules . This suggests that the compound may interact with its targets through these structural features.

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . These properties suggest that the compound may have favorable pharmacokinetic properties.

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It is known that the compound is a white solid and is stable under normal temperatures . It is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane .

properties

IUPAC Name

tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVUBWBKZLPMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397458
Record name tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

CAS RN

444892-54-0
Record name tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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